molecular formula C17H15ClN2OS B2769984 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 865545-58-0

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No.: B2769984
CAS No.: 865545-58-0
M. Wt: 330.83
InChI Key: RLRPNQQGYRTOKQ-HTXNQAPBSA-N
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Description

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring The compound also contains a chloro and ethyl substituent on the benzothiazole ring and a methylbenzamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[5,4-d]thiazoles, have been studied for their potential applications in organic electronics .

Mode of Action

The thiazolo[5,4-d]thiazole moiety, a part of the compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

Compounds with similar structures have been found to undergo electrochemical reduction, forming stable radical anions and dianions . This suggests that the compound may participate in redox reactions and potentially affect related biochemical pathways.

Pharmacokinetics

Compounds with similar structures have been used in the synthesis of semiconductors for plastic electronics , suggesting that they may have unique physicochemical properties that affect their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic and antibacterial activities , suggesting that this compound may have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the electrochemical reduction of similar compounds has been found to be affected by solvent polarity . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves the condensation of 4-chloro-3-ethylbenzothiazol-2-amine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro substituent on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown activity against various bacterial and fungal strains and has been evaluated for its cytotoxic effects on cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide
  • N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
  • N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Uniqueness

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of a methylbenzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-3-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-8-5-4-7-11(12)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRPNQQGYRTOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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